Bienvenue dans la boutique en ligne BenchChem!

Tyrphostin AG 879

ErbB2/HER2 EGFR Selectivity

Tyrphostin AG 879 is the definitive ErbB2-selective chemical probe, delivering 500-fold selectivity over EGFR (ErbB2 IC50 1 μM vs EGFR >500 μM)—eliminating confounding receptor crosstalk inherent to pan-ErbB inhibitors. Its unique dual TrkA inhibition (IC50 10 μM) and transcriptional suppression of RAF-1/HER-2 expression at 5 μM enable pathway-specific studies unattainable with generic tyrphostins. Proven in vivo: 50% tumor-free in RAS-sarcoma models at 20 mg/kg. For unambiguous ErbB2/TrkA signaling dissection, AG 879 is irreplaceable.

Molecular Formula C18H24N2OS
Molecular Weight 316.5 g/mol
CAS No. 148741-30-4
Cat. No. B605227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin AG 879
CAS148741-30-4
SynonymsAG 879;  AG879;  AG-879;  Tyrphostin AG 879; 
Molecular FormulaC18H24N2OS
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N
InChIInChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+
InChIKeyXRZYELWZLNAXGE-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tyrphostin AG 879 (CAS 148741-30-4) Baseline Overview: A Selective ErbB2 and TrkA Tyrosine Kinase Inhibitor for Research Procurement


Tyrphostin AG 879 (AG 879; CAS 148741-30-4) is a synthetic, low-molecular-weight protein tyrosine kinase inhibitor belonging to the benzylidenemalononitrile tyrphostin family [1]. It exhibits a dual-inhibition profile, selectively targeting the nerve growth factor (NGF) receptor TrkA [2] and the HER2/ErbB2 receptor tyrosine kinase [3]. Its distinct pharmacological signature is defined by a high degree of selectivity for ErbB2 over structurally related kinases such as EGFR and PDGFR, establishing it as a key chemical probe for dissecting specific oncogenic signaling pathways in research settings [3].

Why Tyrphostin AG 879 Cannot Be Substituted by Generic EGFR or PDGFR Inhibitors: The Critical Role of ErbB2-Selective Kinase Profiling


Substituting Tyrphostin AG 879 with a generic tyrphostin or a non-selective kinase inhibitor is scientifically invalid due to its unique selectivity profile. AG 879 exhibits a potent, sub-micromolar affinity for ErbB2 (IC50 ≈ 0.5-1.0 μM) while demonstrating a 100- to 500-fold lower potency against the closely related kinases EGFR and PDGFR [1]. In contrast, first-generation tyrphostins (e.g., AG 18) or more recent pan-kinase inhibitors lack this defined selectivity window [2]. This specificity is crucial for experiments aimed at isolating ErbB2-mediated signaling from EGFR-mediated pathways. Furthermore, AG 879 possesses a distinct dual inhibitory activity against TrkA (IC50 10-40 μM), a feature not shared by many common ErbB2 inhibitors [3]. Using an alternative compound without this precise pharmacological fingerprint will lead to confounding off-target effects and misinterpretation of pathway-specific biological outcomes, particularly in models where ErbB2/EGFR crosstalk or TrkA neurotrophin signaling is under investigation [1].

Tyrphostin AG 879 Quantitative Evidence Guide: Head-to-Head Selectivity Data for Informed Procurement


Superior ErbB2 vs. EGFR Selectivity: A 500-Fold Differentiation from EGFR-Targeted Tyrphostins

Tyrphostin AG 879 demonstrates at least a 500-fold higher selectivity for the ErbB2 tyrosine kinase over the Epidermal Growth Factor Receptor (EGFR). This is a defining feature that distinguishes it from analogs like Tyrphostin AG 1478, which preferentially inhibits EGFR [1]. The quantified difference in potency is stark: AG 879 exhibits an IC50 of 1 μM against ErbB2, while its IC50 against EGFR is >500 μM, resulting in a selectivity ratio exceeding 500-fold. In contrast, AG 1478 is characterized by a potent IC50 against EGFR (typically in the low nanomolar range) and lacks this pronounced ErbB2-favoring profile [2]. This quantitative divergence is critical for applications where discrimination between ErbB2 and EGFR signaling is required.

ErbB2/HER2 EGFR Selectivity Kinase Profiling

TrkA Inhibition Specificity: Quantitative Differentiation from Non-Selective Trk Family Inhibitors

Tyrphostin AG 879 selectively inhibits TrkA autophosphorylation (IC50 = 10 μM) without affecting the closely related TrkB or TrKC receptors, a level of specificity not observed with pan-Trk inhibitors [1]. This is a critical point of differentiation from broad-spectrum neurotrophin receptor blockers. While pan-Trk inhibitors inhibit TrkA, TrkB, and TrkC with roughly equal potency, AG 879's lack of activity on TrkB/TrKC allows for the specific interrogation of TrkA-mediated NGF signaling [2]. The data show that at concentrations that fully block TrkA phosphorylation, AG 879 has no inhibitory effect on TrkB or TrKC autophosphorylation.

TrkA NGF Neurotrophin Kinase Specificity

In Vivo Efficacy in RAS-Driven Sarcoma Models: Quantitative Tumor Growth Suppression Compared to Vehicle Control

In an in vivo model of RAS-induced sarcomas, treatment with AG 879 at 20 mg/kg resulted in a quantitative reduction in tumor burden, with 50% of treated mice remaining completely free of sarcomas compared to 0% in the vehicle control group [1]. This is a direct measure of in vivo anti-tumor efficacy that provides a benchmark for researchers. While many kinase inhibitors show in vitro potency, AG 879's demonstrated ability to suppress tumor growth in a relevant animal model provides a higher degree of translational relevance. This effect is attributed to AG 879's ability to block the ETK-PAK1 interaction (IC50 ~5 nM) which is downstream of RAS [2].

RAS Sarcoma In Vivo Efficacy Tumor Growth Xenograft

Distinct Downstream Pathway Modulation: RAF-1 and HER2 Expression Inhibition Differentiates from Pure Enzymatic Inhibitors

Unlike pure competitive ATP-competitive inhibitors of ErbB2, Tyrphostin AG 879 demonstrates a unique mechanism by markedly inhibiting the expression of the RAF-1 gene and the HER-2 protein in breast cancer cells [1]. This effect is not observed with other ErbB2 inhibitors like AG 825, which act primarily through direct kinase inhibition [2]. At a concentration of 5 μM, AG 879 significantly reduces levels of RAF-1 mRNA and HER-2 protein after 24 hours of treatment. This downstream transcriptional modulation provides a distinct functional advantage for researchers investigating the broader cellular consequences of ErbB2 pathway blockade beyond simple kinase activity inhibition.

RAF-1 HER2 MAPK Transcriptional Regulation

Optimal Research and Industrial Application Scenarios for Tyrphostin AG 879 Based on Quantifiable Evidence


Dissecting ErbB2-Specific Signaling in Breast and Ovarian Cancer Models

Given its 500-fold selectivity for ErbB2 over EGFR (IC50 ErbB2 = 1 μM vs. EGFR > 500 μM), Tyrphostin AG 879 is the reagent of choice for experiments requiring the specific inhibition of ErbB2 without cross-reactivity against EGFR. This is critical in breast (e.g., MCF-7, SK-BR-3) and ovarian cancer cell lines where ErbB2 overexpression drives oncogenesis, and EGFR crosstalk is a known confounding variable. AG 879 allows for the unambiguous attribution of downstream effects—such as inhibition of MAP kinase activation [1] and reduction in cell proliferation [2]—to the blockade of ErbB2 signaling. This specificity is not achievable with pan-ErbB inhibitors or less selective tyrphostins [3].

Investigating TrkA-Mediated Neurotrophin Signaling in Neuronal and Non-Neuronal Cancers

For studies focusing on the role of Nerve Growth Factor (NGF) and its high-affinity receptor TrkA, Tyrphostin AG 879 provides a selective inhibitory tool. It blocks NGF-dependent TrkA autophosphorylation (IC50 = 10 μM) without affecting the related TrkB or TrKC receptors [1]. This specificity is essential for delineating the unique contributions of the NGF/TrkA axis in processes such as neurite outgrowth in PC12 cells [2] or the proliferation of specific sarcomas and prostate cancer cells [3]. Using a pan-Trk inhibitor would mask these TrkA-specific effects. AG 879's well-documented in vivo activity in this context further validates its use in xenograft studies [4].

Targeting the RAS-ETK-PAK1 Oncogenic Axis in RAS-Driven Malignancies

Tyrphostin AG 879 is a validated chemical probe for disrupting the interaction between the tyrosine kinase ETK and the serine/threonine kinase PAK1 (IC50 ~5 nM for this interaction), a pathway critical for RAS-induced malignant transformation [1]. Its in vivo efficacy in a RAS-induced sarcoma model, where it kept 50% of mice tumor-free at a dose of 20 mg/kg, provides a strong quantitative rationale for its use in studies of RAS-driven cancers [2]. This application scenario is further supported by evidence that AG 879 blocks the Tyr-phosphorylation of ERK and its association with PAK1 in RAS-transformed cells [3], making it a key reagent for dissecting this specific signaling node.

Transcriptional Studies on ErbB2 and MAPK Pathway Component Expression

A unique application for Tyrphostin AG 879 is in studies aimed at understanding the transcriptional regulation of key oncogenes. Unlike many kinase inhibitors that only affect enzymatic activity, AG 879 has been shown to markedly inhibit the expression of both the RAF-1 gene and the HER-2 receptor protein at a concentration of 5 μM [1]. This makes it an invaluable tool for investigating feedback mechanisms and transcriptional reprogramming following ErbB2 pathway blockade. Researchers seeking to differentiate between the acute signaling effects and longer-term transcriptional consequences of ErbB2 inhibition will find AG 879 uniquely suited for this purpose, a feature not shared by other common ErbB2 inhibitors like AG 825 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin AG 879

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.